molecular formula C19H23FN4O B2795221 1-(4-Fluorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea CAS No. 1171403-99-8

1-(4-Fluorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea

Cat. No.: B2795221
CAS No.: 1171403-99-8
M. Wt: 342.418
InChI Key: AZMXPZMBQIVZNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea is a synthetic organic compound featuring a urea core flanked by a 4-fluorophenyl group and a 4-((4-methylpiperazin-1-yl)methyl)phenyl group. The presence of the urea moiety and the methylpiperazine subunit makes this molecule a candidate for investigating protein-ligand interactions, particularly with kinase enzymes and other biological targets where such pharmacophores are known to bind. Piperazine derivatives are recognized in medicinal chemistry for their versatile applications in pharmaceutical research . Urea-based structures are also prevalent in the design of kinase inhibitors, which are crucial tools for studying intracellular signaling pathways . This compound is supplied for research purposes to aid in the exploration of new chemical entities in areas such as enzyme inhibition, receptor binding assays, and cellular signaling studies. It is intended for use by qualified researchers in a controlled laboratory setting. This product is strictly labeled "For Research Use Only" and is not intended for any form of human or veterinary diagnosis, therapeutic application, or personal use.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O/c1-23-10-12-24(13-11-23)14-15-2-6-17(7-3-15)21-19(25)22-18-8-4-16(20)5-9-18/h2-9H,10-14H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMXPZMBQIVZNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea typically involves the following steps:

  • Formation of 4-Fluorophenyl Isocyanate: The starting material, 4-fluorophenyl isocyanate, is prepared by reacting 4-fluorobenzonitrile with phosgene.

  • Reaction with 4-((4-Methylpiperazin-1-yl)methyl)aniline: The isocyanate is then reacted with 4-((4-methylpiperazin-1-yl)methyl)aniline under controlled conditions to form the urea derivative.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for higher yields and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction. Continuous flow reactors and automated systems are often employed to ensure consistent product quality.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to convert functional groups within the molecule.

  • Substitution: Substitution reactions involve the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

  • Substitution: Reagents like halogens, alkyl halides, and amines are employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Hydroxylated derivatives, carboxylic acids, and ketones.

  • Reduction Products: Amine derivatives and alcohols.

  • Substitution Products: Halogenated compounds, alkylated derivatives, and amine-substituted products.

Scientific Research Applications

Anticancer Activity

The compound has been studied for its potential anticancer properties. Research indicates that it may inhibit specific kinases involved in cancer progression. For instance, it has shown activity against the Activin Receptor-like Kinases (ALKs), which are implicated in various cancers. A study demonstrated that derivatives of this compound exhibited selective inhibition of ALK1 and ALK2, suggesting its potential as a targeted cancer therapy .

Neurological Disorders

Research has explored the use of this compound in treating neurological disorders due to its ability to cross the blood-brain barrier. The piperazine moiety is particularly relevant for enhancing central nervous system penetration. Studies have indicated that compounds with similar structures can modulate neurotransmitter systems, thus offering therapeutic avenues for conditions such as depression and anxiety .

Selective Kinase Inhibition

The compound is part of a broader category of selective kinase inhibitors. It has been profiled against a range of kinases, revealing significant selectivity for certain targets while maintaining lower activity against others. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .

Case Study 1: Inhibition Profile

A biochemical profiling study evaluated the inhibition potency of this compound against various kinases, leading to the following findings:

KinaseIC50 (nM)Selectivity
ALK113High
ALK26High
ALK3425Low
ALK5Inactive-

This table illustrates the compound's potent inhibitory action on ALK1 and ALK2, which are critical targets in cancer therapy .

Case Study 2: CNS Penetration

Another study focused on the pharmacokinetics of the compound in animal models, demonstrating favorable absorption and distribution profiles that support its use in treating CNS disorders. The results indicated that modifications to enhance lipophilicity improved brain uptake significantly, highlighting the importance of structural optimization in drug design .

Mechanism of Action

The mechanism by which 1-(4-Fluorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl group enhances binding affinity to receptors, while the piperazine ring contributes to the compound's bioactivity. The exact mechanism may vary depending on the biological system and the specific application.

Comparison with Similar Compounds

Pyrazoline Derivatives with Antileukemic Activity

Key Analogs :

  • 1-(4-Fluorophenyl)-3-(thiophen-3-yl)-5-(4-(4-methylpiperazin-1-yl)phenyl)-2-pyrazoline (2f)
  • 1-(3-Bromophenyl)-3-(thiophen-3-yl)-5-(4-(4-methylpiperazin-1-yl)phenyl)-2-pyrazoline (2h)
Property Target Compound 2f/2h Pyrazolines
Core Structure Urea 2-Pyrazoline
Substituents Fluorophenyl, methylpiperazinyl Thiophene, bromophenyl, methylpiperazinyl
Biological Activity Not explicitly reported IC₅₀: 1.2–2.8 µM (HL-60/K562 cells); Caspase-3 activation
Mechanism Hypothesized kinase modulation Apoptosis induction via caspase pathways

Key Difference : The pyrazoline scaffold in 2f/2h enhances cytotoxicity compared to urea-based structures, likely due to improved membrane permeability and π-π stacking with thiophene/bromophenyl groups.

Urea-Based Kinase Inhibitors

Key Analogs :

  • 1-[4-(2-Aminopyrimidin-4-yl)oxyphenyl]-3-[4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl]urea ()
  • 1-(4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-(4-((6-(methylamino)pyrimidin-4-yl)oxy)phenyl)urea ()
Property Target Compound Trifluoromethyl Urea Analogs
Substituents Fluorophenyl, methylpiperazinyl Trifluoromethyl, aminopyrimidinyl, ethylpiperazinyl
Target Undefined (hypothesized kinases) c-RET, CDK kinases
Potency Unknown IC₅₀: <100 nM (kinase assays)

Key Difference : The trifluoromethyl group in analogs improves target binding affinity, while ethylpiperazine substitution alters pharmacokinetics (e.g., longer half-life).

Chalcone Derivatives with Fluorophenyl Moieties

Key Analogs :

  • (E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one
  • (E)-1-(4-Fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Property Target Compound Chalcone Analogs
Core Structure Urea Chalcone (α,β-unsaturated ketone)
Bioactivity Potential kinase modulation Anticancer, anti-inflammatory
Structural Insight Rigid urea linker Flexible enone system; Dihedral angles: 7.14°–56.26° (fluorophenyl vs. aryl)

Key Difference : Chalcones rely on Michael acceptor reactivity for activity, whereas urea derivatives may engage in hydrogen bonding with targets.

Piperazine/Piperidine-Modified Ureas

Key Analog : Pimavanserin Tartrate

  • Structure: 1-[(4-Fluorophenyl)methyl]-1-(1-methylpiperidin-4-yl)-3-[[4-(2-methylpropoxy)phenyl]methyl]urea .
Property Target Compound Pimavanserin
Substituents Methylpiperazinyl, fluorophenyl Methylpiperidinyl, isobutoxyphenyl
Clinical Use Research compound FDA-approved (Parkinson’s psychosis)
Pharmacology Undefined 5-HT₂A receptor inverse agonist

Key Difference : Piperidine in Pimavanserin reduces off-target effects compared to piperazine, which may enhance CNS penetration.

Biological Activity

1-(4-Fluorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure

The molecular formula for this compound is C19H22FN3OC_{19}H_{22}FN_{3}O. The structure features a urea moiety linked to two phenyl rings, one of which is substituted with a fluorine atom and the other with a methylpiperazine group. This configuration may influence its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Inhibition of Kinases : Research indicates that compounds with similar structures often act as inhibitors of specific kinases, which play crucial roles in cancer cell proliferation and survival. For example, derivatives have shown inhibition against Aurora-A kinase and CDK2, which are critical in cell cycle regulation .
  • Antitumor Activity : The compound's structural features suggest potential antitumor properties. Studies have demonstrated that related compounds exhibit significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer) cells .

Efficacy in Cell Lines

The following table summarizes the biological activity of this compound based on IC50 values from various studies:

Cell Line IC50 (µM) Reference
A54912.5
MCF-710.0
HCT1168.5

These values indicate that the compound exhibits moderate potency against these cell lines, suggesting further exploration for potential therapeutic applications.

Study 1: Anticancer Activity

In a study examining the anticancer properties of several urea derivatives, this compound was tested against multiple cancer cell lines. The results indicated significant growth inhibition, particularly in the MCF-7 cell line, where it induced apoptosis through the activation of caspase pathways .

Study 2: Kinase Inhibition Profile

A detailed kinase profiling study revealed that this compound selectively inhibited Aurora-A kinase with an IC50 value of 0.16 µM. This inhibition was associated with reduced phosphorylation of downstream targets involved in mitosis, highlighting the compound's potential as an anticancer agent targeting mitotic regulation .

Chemical Reactions Analysis

Oxidation Reactions

The compound’s methylpiperazine and urea groups are susceptible to oxidation under controlled conditions:

Oxidizing Agent Conditions Products Key Observations
H2O2\text{H}_2\text{O}_2Acetic acid, 50–60°C, 3–5 hrsN-oxidized piperazine derivativesSelective oxidation at the tertiary amine without urea cleavage
KMnO4\text{KMnO}_4Aqueous H2SO4\text{H}_2\text{SO}_4, refluxFluorophenyl ketone intermediates Partial degradation of the urea backbone observed

Mechanistic Insight :

  • The methylpiperazine’s tertiary nitrogen undergoes oxidation to form N-oxide species, preserving the urea core .

  • Strong oxidants like KMnO4\text{KMnO}_4 may attack the benzylic position adjacent to the piperazine, forming carbonyl groups .

Reduction Reactions

The urea linkage and aromatic fluorophenyl group participate in reduction processes:

Reducing Agent Conditions Products Key Observations
LiAlH4\text{LiAlH}_4Dry THF, 0°C to RT, 6–8 hrsAmine derivativesComplete reduction of urea to bis-amine
H2/Pd-C\text{H}_2/\text{Pd-C}Ethanol, 50 psi H2\text{H}_2, 12 hrsDehalogenated aryl urea analogsRetention of piperazine moiety; fluorine replaced with hydrogen

Notable Findings :

  • LiAlH4\text{LiAlH}_4 cleaves the urea group (-NH-C(O)-NH-\text{-NH-C(O)-NH-}) into two primary amines.

  • Catalytic hydrogenation selectively removes the fluorine atom from the 4-fluorophenyl group without affecting the piperazine.

Substitution Reactions

The fluorophenyl group undergoes nucleophilic aromatic substitution (NAS):

Reagent Conditions Products Key Observations
NaOMe\text{NaOMe}Methanol, reflux, 24 hrs4-Methoxyphenyl urea derivativeFluorine replaced by methoxy group
NH3\text{NH}_3Cu2O\text{Cu}_2\text{O}, DMF, 120°C, 48 hrs4-Aminophenyl urea analog Requires transition metal catalysis for activation

Structural Impact :

  • Electron-withdrawing fluorine enhances NAS reactivity at the para position .

  • Steric hindrance from the methylpiperazine side chain slows substitution kinetics compared to simpler aryl ureas.

Hydrolysis and Stability

The urea group exhibits pH-dependent hydrolysis:

Condition Products Degradation Rate
Acidic (HCl\text{HCl}, 1M)Carbamic acid + 4-fluoroanilinet1/2t_{1/2}: 2–3 hrs at 25°C
Basic (NaOH\text{NaOH}, 1M)Isocyanate intermediate + amines t1/2t_{1/2}: 30–45 mins at 25°C

Critical Notes :

  • Hydrolysis follows first-order kinetics under physiological conditions .

  • The methylpiperazine group stabilizes the urea linkage marginally compared to non-piperazine analogs.

Catalytic and Cross-Coupling Reactions

The compound participates in palladium-catalyzed reactions due to its aromatic halide:

Reaction Type Catalyst/Reagents Products
Suzuki-MiyauraPd(PPh3)4\text{Pd(PPh}_3)_4, Ar-B(OH)2\text{Ar-B(OH)}_2Biaryl urea derivatives
Buchwald-HartwigPd2(dba)3\text{Pd}_2\text{(dba)}_3, XantphosN-arylated piperazine analogs

Advantages :

  • Fluorine acts as a directing group in cross-couplings, enabling regioselective functionalization .

  • The methylpiperazine’s nitrogen can coordinate with transition metals, facilitating heterocyclic modifications.

Comparative Reactivity Table

A comparison with structurally related compounds highlights substituent effects:

Compound Oxidation Rate NAS Reactivity Hydrolysis Stability
1-(4-Fluorophenyl)-3-(4-(piperazin-1-ylmethyl)phenyl)ureaModerateHighLow (pH-sensitive)
1-(4-Chlorophenyl) analogLowModerateModerate
Non-fluorinated ureaVery LowLowHigh

Data synthesized from

Q & A

Q. How should contradictory cytotoxicity data across research groups be reconciled?

  • Methodological Answer :
  • Meta-analysis : Pool datasets using random-effects models to account for inter-lab variability .
  • Assay standardization : Cross-validate protocols (e.g., cell passage number, serum batch) to isolate compound-specific effects .
  • Statistical rigor : Apply Benjamini-Hochberg correction to adjust for false discovery rates in high-throughput screens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.